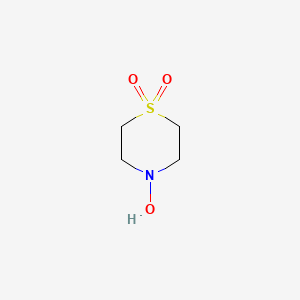

Thiomorpholin-4-ol 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Novel Building Blocks in Medicinal Chemistry

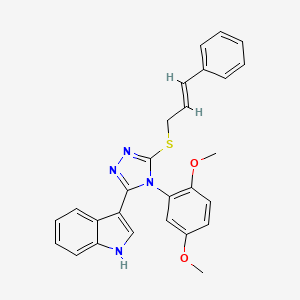

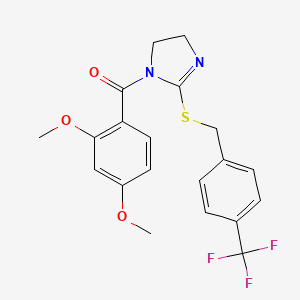

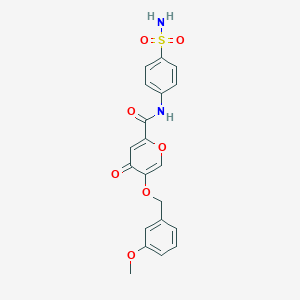

Thiomorpholin-4-ol 1,1-dioxide has been identified as a significant component in medicinal chemistry, especially in the synthesis of novel bridged bicyclic thiomorpholines. These compounds serve as crucial building blocks and have been used to develop analogues with interesting biological profiles, some of which have entered human clinical trials. The synthesis of such compounds from inexpensive starting materials through straightforward chemistry highlights their potential in drug discovery and development (Walker & Rogier, 2013).

Green Chemistry Applications

The application of this compound in green chemistry has been demonstrated through its preparation via double Michael addition reactions. A specific study showed that aromatic amines could be transformed into thiomorpholin-4-ol 1,1-dioxides using a catalytic system of boric acid/glycerol in water. This method not only emphasizes the compound's versatility but also its compatibility with eco-friendly synthetic processes, yielding good to excellent product yields (Halimehjnai et al., 2013).

Antimicrobial Applications

This compound derivatives have been explored for their antimicrobial properties. Research into the synthesis and antimicrobial activity of 4-thiomorpholin-4ylbenzohydrazide derivatives showed potential for the development of new bioactive molecules with reduced toxicity and improved safety profiles. These derivatives were prepared through nucleophilic substitution reactions and tested for their antimicrobial efficacy, revealing the potential of this compound as a base for developing antimicrobial agents (Kardile & Kalyane, 2010).

Catalytic and Material Science Applications

In the field of material science, this compound has been used in the synthesis of novel hydrogels with selective support for the preparation of gold nanoparticles. This application not only showcases the compound's chemical versatility but also its potential in nanotechnology and catalysis. The synthesized hydrogels demonstrated high catalytic activity for the reduction of 4-nitrophenol, a model reaction for testing catalyst efficiency. This use case represents an innovative approach to material design, combining the unique properties of this compound with nanotechnology (Ilgin, Ozay, & Ozay, 2019).

Safety and Hazards

Thiomorpholin-4-ol 1,1-dioxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Thiomorpholin-4-ol 1,1-dioxide (also known as 4-Hydroxythiomorpholine 1,1-dioxide) is a heterocyclic compound containing nitrogen and sulfur. Its chemical formula is C₄H₉NO₃S , with a molecular weight of 151.18 g/mol . .

Pharmacokinetics

Here’s what we know about this compound’s pharmacokinetic properties:

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can significantly influence the stability and efficacy of this compound.

properties

IUPAC Name |

4-hydroxy-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-5-1-3-9(7,8)4-2-5/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPITPXGBBVDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)

![N-(2,5-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2746530.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2746539.png)

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)

![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746545.png)

![2-(3-Chlorophenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2746547.png)